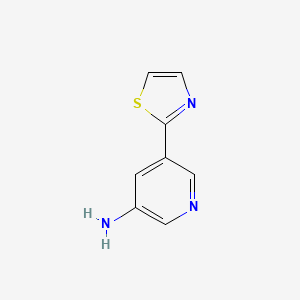

5-(1,3-噻唑-2-基)吡啶-3-胺

描述

5-(1,3-Thiazol-2-yl)pyridin-3-amine is a chemical compound with the molecular formula C8H7N3S and a molecular weight of 177.22600 . It is a derivative of thiazole, a five-membered heterocyclic compound that contains both sulfur and nitrogen . Thiazoles are known for their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Molecular Structure Analysis

The molecular structure of 5-(1,3-Thiazol-2-yl)pyridin-3-amine is characterized by the presence of a thiazole ring, which is a five-membered heterocyclic ring containing one sulfur and one nitrogen atom . The thiazole ring is planar and characterized by significant pi-electron delocalization, indicating a degree of aromaticity .Physical And Chemical Properties Analysis

5-(1,3-Thiazol-2-yl)pyridin-3-amine has a molecular weight of 177.22600 . Other physical and chemical properties such as density, melting point, boiling point, etc., were not found in the search results.科学研究应用

动态互变异构和二价N(I)特性

5-(1,3-噻唑-2-基)吡啶-3-胺被确定为多种具有治疗重要性的化学功能单元。它表现出动态互变异构和可能的二价N(I)特性,暗示了在量子化学分析和分子设计中的潜在应用 (Bhatia, Malkhede, & Bharatam, 2013)。

抗癌性能

研究表明,5-(1,3-噻唑-2-基)吡啶-3-胺的衍生物具有显著的抗癌活性。某些化合物对各种癌细胞系表现出强效细胞毒性,表明它们在癌症治疗中的潜力 (Abdo & Kamel, 2015)。

抗微生物活性

从5-(1,3-噻唑-2-基)吡啶-3-胺合成的化合物已经展示出良好的抗微生物性能。这表明了它在开发新的抗微生物剂中的相关性 (Bayrak et al., 2009)。

与金属离子的络合

研究已经探索了5-(1,3-噻唑-2-基)吡啶-3-胺衍生物与锌(II)、镁(II)和钙(II)的络合性质。这表明了在配位化学和材料科学中的潜在应用 (Matczak-Jon et al., 2010)。

杂环基团合成

该化合物已被用作合成新的杂环基团的关键合成子,展示了它在有机合成和药物发现中的实用性 (Rizk et al., 2020)。

半导体行为

含有5-(1,3-噻唑-2-基)吡啶-3-胺的钌(II)配合物已被证明表现出半导体行为。这表明了在材料科学和电子学中的潜在应用 (Şerbetçi, 2013)。

合成融合咪唑杂环化合物

该化合物已被用于合成融合咪唑杂环化合物,突显了它在新型杂环化合物开发中的作用 (Bangade et al., 2013)。

未来方向

The future directions for the research and development of 5-(1,3-Thiazol-2-yl)pyridin-3-amine and its derivatives could involve further exploration of their biological activities and potential applications in various fields . This could include the development of new drugs and therapies based on these compounds, as well as the investigation of their physical and chemical properties.

作用机制

Target of Action

Thiazole derivatives have been found to exhibit anti-tubercular activity, with the target being dpre1 . They have also been identified as potent inhibitors of KDR kinase , and some have shown selective inhibition of the dual specificity phosphatase (DSP) family .

Mode of Action

For instance, voreloxin, a thiazole derivative, binds to DNA and interacts with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .

Biochemical Pathways

Thiazole derivatives have been found to activate or inhibit various biochemical pathways and enzymes, or stimulate or block receptors in biological systems .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Result of Action

Thiazole derivatives have been found to exhibit diverse biological activities, such as antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Action Environment

The action of thiazole derivatives can be influenced by various factors, including the nature of the substituents on the phenyl ring and the presence of various amino moieties .

属性

IUPAC Name |

5-(1,3-thiazol-2-yl)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3S/c9-7-3-6(4-10-5-7)8-11-1-2-12-8/h1-5H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VODVSLKHOBDNMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)C2=CC(=CN=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

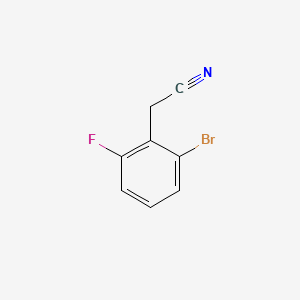

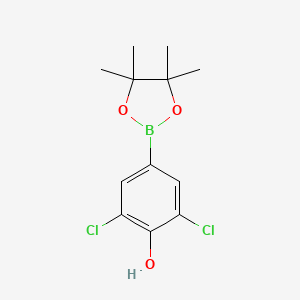

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-Iodo-2-(trifluoromethyl)phenyl]methanol](/img/structure/B1374284.png)

![N-[2-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide](/img/structure/B1374287.png)